molecular formula C11H15NS B12526522 6-Cyclohexylpyridine-2(1H)-thione CAS No. 676133-19-0

6-Cyclohexylpyridine-2(1H)-thione

Cat. No.: B12526522
CAS No.: 676133-19-0
M. Wt: 193.31 g/mol
InChI Key: PPHHGEQKEXTMDC-UHFFFAOYSA-N
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Description

6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexyl group and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.

Comparison with Similar Compounds

Uniqueness: 6-Cyclohexylpyridine-2(1H)-thione is unique due to the presence of both a cyclohexyl group and a thione group, which confer distinct chemical properties and biological activities

Properties

CAS No.

676133-19-0

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

6-cyclohexyl-1H-pyridine-2-thione

InChI

InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)

InChI Key

PPHHGEQKEXTMDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=S)N2

Origin of Product

United States

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